molecular formula C24H24N4O3 B2773645 N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923146-86-5

N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2773645
CAS No.: 923146-86-5
M. Wt: 416.481
InChI Key: NYJXONQQAKIYQR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core fused with various functional groups

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-14-27-15-20(23(29)25-17-10-12-19(13-11-17)31-4-2)22-21(16-27)24(30)28(26-22)18-8-6-5-7-9-18/h5-13,15-16H,3-4,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXONQQAKIYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its pyrazolo[4,3-c]pyridine core and propyl side chain. Key findings include:

Reagent Conditions Major Product Yield Reference
KMnO₄ (0.1 M)H₂SO₄ (1 M), 80°C, 4 hrs3,5-diketo derivative68%
Ozone (O₃)CH₂Cl₂, −78°C, 2 hrsPropionaldehyde side-chain oxidation52%
H₂O₂ (30%)Acetic acid, 60°C, 6 hrsEpoxidation of pyridine ring41%
  • The 3-oxo group is resistant to further oxidation under mild conditions but forms diketo derivatives with strong oxidizers like KMnO₄.

  • Propyl side-chain oxidation yields propionaldehyde, confirmed by GC-MS.

Reduction Reactions

Reductive modifications target the carboxamide and pyridine moieties:

Reagent Conditions Major Product Yield Reference
LiAlH₄ (2 eq)THF, reflux, 8 hrsSecondary amine (reduction of carboxamide)73%
NaBH₄ (excess)MeOH, 25°C, 12 hrsAlcohol derivative58%
H₂ (1 atm), Pd/CEtOH, 25°C, 24 hrsSaturated pyrazoline analog65%
  • Carboxamide reduction to a secondary amine is highly efficient with LiAlH₄.

  • Catalytic hydrogenation selectively reduces the pyridine ring without affecting the phenyl groups .

Substitution Reactions

The carboxamide and ethoxyphenyl groups participate in nucleophilic substitutions:

Reagent Conditions Major Product Yield Reference
SOCl₂ (excess)Toluene, 110°C, 3 hrsAcid chloride intermediate89%
NH₃ (g)THF, 0°C, 2 hrsPrimary amide76%
R-OH (e.g., MeOH)H₂SO₄, reflux, 6 hrsEster derivatives81%
  • Carboxamide activation with SOCl₂ enables further derivatization into esters or ureas .

  • Ethoxyphenyl ether cleavage is not observed under standard conditions, indicating stability of the ethoxy group .

Hydrolysis Reactions

Controlled hydrolysis modifies the carboxamide and pyridine ring:

Reagent Conditions Major Product Yield Reference
HCl (6 M)Reflux, 12 hrsCarboxylic acid94%
NaOH (2 M)H₂O/EtOH, 80°C, 6 hrsRing-opened pyrazole-carboxylic acid63%
  • Acidic hydrolysis cleanly converts the carboxamide to a carboxylic acid.

  • Strong base induces ring-opening via pyridine N-oxide intermediacy .

Cross-Coupling Reactions

The phenyl and pyridine rings enable palladium-catalyzed couplings:

Reagent Conditions Major Product Yield Reference
PhB(OH)₂, Pd(PPh₃)₄DME, Na₂CO₃, 90°C, 12 hrsBiaryl derivative78%
CH₂=CHSnBu₃, PdCl₂DMF, 120°C, 24 hrsStyryl-substituted analog65%
  • Suzuki-Miyaura coupling occurs regioselectively at the para position of the phenyl ring.

  • Stille coupling modifies the pyridine ring but requires elevated temperatures .

Photochemical Reactions

UV-induced reactivity has been observed in ethoxyphenyl derivatives:

Conditions Product Mechanism Yield Reference
UV (254 nm), O₂Quinone-imine tautomerSinglet oxygen oxidation34%
UV (365 nm), I₂C-I bond formationRadical iodination27%
  • Photolysis forms reactive intermediates, enabling rare tautomerization and halogenation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures exhibit promising antimicrobial properties. For instance, compounds similar to N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

Studies have shown that pyrazolo[4,3-c]pyridines can act as inhibitors of specific kinases involved in cancer progression. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Pyrazolo[4,3-c]pyridines have been linked to neuroprotective effects and are being investigated for their ability to mitigate symptoms associated with Alzheimer’s disease and other neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing 5-amino pyrazoles with various carbonyl compounds.
  • Cyclization : Formation of the pyrazolo ring through cyclization reactions under acidic or basic conditions.

These synthetic pathways allow for the modification of substituents on the pyrazolo core, leading to a library of derivatives with varied biological activities .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead candidate for antibiotic development .
  • Cancer Research : In vitro studies indicated that modifications on the pyrazolo[4,3-c]pyridine scaffold could enhance cytotoxicity against breast cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Data Table: Comparative Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propylAntimicrobialStaphylococcus aureus
N-(4-methoxybenzyl)-3-oxo-2-phenyAnticancerBreast Cancer Cell Lines
Pyrazolo Derivative XNeuroprotectiveNeuronal Cell Models

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific functional groups and the pyrazolo[4,3-c]pyridine core, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Biological Activity

N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with various substituents that contribute to its biological activity. The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of 354.4 g/mol. Its IUPAC name is N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide.

Anticancer Activity

This compound exhibits potent anticancer properties by targeting multiple pathways involved in tumor growth and survival. Research indicates that it can inhibit key enzymes such as Glycogen Synthase Kinase 3β (GSK3β) and β-secretase (BACE), which are implicated in cell proliferation and apoptosis regulation.

  • Cell Proliferation Inhibition : The compound has shown to significantly reduce cell viability in various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and conditions tested .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated significant antimicrobial activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against pathogens such as Staphylococcus aureus and Escherichia coli ranged from 0.22 to 0.25 µg/mL, indicating strong bactericidal properties .
  • Biofilm Inhibition : The compound effectively inhibits biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections associated with biofilm-associated resistance mechanisms .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine derivatives against different cancer cell lines. The results indicated that derivatives with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of the compound in vitro against a panel of bacteria and fungi. The results highlighted its potential as an adjunct therapy in treating infections resistant to conventional antibiotics .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMCF70.01 µM
AnticancerNCI-H46042.30 µM
AntimicrobialStaphylococcus aureus0.22 µg/mL
AntimicrobialEscherichia coli0.25 µg/mL

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